molecular formula C12H20F3N3 B11742637 hexyl({[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]methyl})amine

hexyl({[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]methyl})amine

Cat. No.: B11742637
M. Wt: 263.30 g/mol
InChI Key: UUGKCCMSRMPQEW-UHFFFAOYSA-N
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Description

Hexyl({[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]methyl})amine is a chemical compound with the molecular formula C12H21ClF3N3. It is characterized by the presence of a hexyl chain attached to a pyrazole ring, which is further substituted with a trifluoromethyl group and a methyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of hexyl({[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]methyl})amine typically involves the functionalization of 1-methyl-3-(trifluoromethyl)-1H-pyrazole. One practical method involves the lithiation of 1-methyl-3-(trifluoromethyl)-1H-pyrazole in a flow reactor, followed by trapping with electrophiles

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the scalable synthesis of its precursors, such as 1-methyl-3-(trifluoromethyl)-1H-pyrazole, involves starting from 4-ethoxy-1,1,1-trifluoro-3-buten-2-one and employing a one-step procedure to obtain the regioisomeric mixture of target pyrazoles .

Chemical Reactions Analysis

Types of Reactions

Hexyl({[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]methyl})amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups attached to the pyrazole ring.

    Substitution: Nucleophilic substitution reactions are common, especially for introducing different alkyl or aryl groups.

Common Reagents and Conditions

Common reagents used in these reactions include lithium diisopropylamide (LDA) for lithiation, electrophiles for trapping, and oxidizing agents like potassium permanganate for oxidation reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxides, while substitution reactions can introduce various functional groups, leading to a diverse range of derivatives .

Mechanism of Action

The mechanism of action of hexyl({[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]methyl})amine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s ability to form strong interactions with these targets, leading to its biological effects . The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Hexyl({[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]methyl})amine is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. The combination of the hexyl chain and trifluoromethyl group enhances its lipophilicity and ability to interact with hydrophobic targets .

Properties

Molecular Formula

C12H20F3N3

Molecular Weight

263.30 g/mol

IUPAC Name

N-[[2-methyl-5-(trifluoromethyl)pyrazol-3-yl]methyl]hexan-1-amine

InChI

InChI=1S/C12H20F3N3/c1-3-4-5-6-7-16-9-10-8-11(12(13,14)15)17-18(10)2/h8,16H,3-7,9H2,1-2H3

InChI Key

UUGKCCMSRMPQEW-UHFFFAOYSA-N

Canonical SMILES

CCCCCCNCC1=CC(=NN1C)C(F)(F)F

Origin of Product

United States

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